Bromobenzene

概述

描述

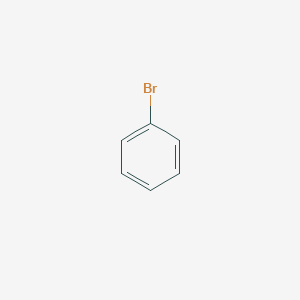

Bromobenzene (C₆H₅Br) is a halogenated aromatic compound widely used as a solvent, organic synthesis intermediate, and precursor in polymer chemistry. Key properties include:

- Physical Properties: Melting point (-30.8°C), boiling point (156°C), density (1.495 g/cm³), and refractive index (1.5596) .

- Toxicity Mechanisms: Hepatotoxicity arises from its metabolism to this compound 3,4-oxide, which induces oxidative stress and covalent binding to cellular proteins . Nephrotoxicity is linked to metabolites like 2-bromohydroquinone, which depletes glutathione (GSH) and causes renal damage .

科学研究应用

Organic Synthesis

Bromobenzene is a key reagent in organic chemistry, particularly in the synthesis of complex molecules. Its applications include:

- Grignard Reagents : this compound is used to produce Grignard reagents, which are vital for forming carbon-carbon bonds. This process allows for the synthesis of a variety of organic compounds with high selectivity and yield .

- Transition Metal-Catalyzed Coupling Reactions : It serves as a precursor in palladium-catalyzed reactions such as Suzuki, Stille, and Heck coupling, facilitating the formation of aryl-substituted compounds essential in pharmaceuticals and materials science .

- Nucleophilic Aromatic Substitution : this compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into aromatic compounds. This is crucial in producing dyes, pigments, and other functional materials .

Pharmaceutical Applications

This compound derivatives have been extensively studied for their biological activities. Notable applications include:

- Therapeutic Compounds : Several this compound-based compounds have shown potential in treating various diseases. For example, tetrahydroquinoline derivatives exhibit immunosuppressive and anti-inflammatory properties .

- Drug Discovery : this compound derivatives are utilized as building blocks in the synthesis of biologically active molecules. The compound has been involved in the development of GPIIb/IIIa antagonists and acetylcholinesterase inhibitors .

Materials Science

In materials science, this compound plays a role in developing advanced materials:

- Liquid Crystal Displays (LCDs) : this compound derivatives are incorporated into liquid crystal mixtures due to their favorable optical and dielectric properties .

- Chemical Sensors : Researchers utilize this compound-based compounds for constructing chemical sensors capable of detecting various analytes through their redox properties .

- Flame Retardants : Brominated compounds derived from this compound are employed as flame retardants in polymers, enhancing fire safety in various applications .

Environmental and Toxicological Studies

This compound has been a subject of extensive research regarding its toxicological effects:

- Metabolic Studies : The compound has been used to study chemical-induced toxicity mechanisms, particularly the role of cytochrome P-450 enzymes in metabolic activation and detoxification processes involving glutathione .

- Toxicity Assessments : Its ability to form reactive metabolites has made it a valuable tool for understanding toxicological pathways and assessing environmental impacts .

Data Table: Applications of this compound

| Application Area | Specific Use Case | Key Outcomes |

|---|---|---|

| Organic Synthesis | Grignard Reagents | Efficient carbon-carbon bond formation |

| Transition Metal-Catalyzed Coupling | High efficiency in synthesizing complex organic compounds | |

| Nucleophilic Aromatic Substitution | Diverse functionalized aromatic compounds | |

| Pharmaceutical Applications | Drug Discovery | Development of anti-inflammatory and immunosuppressive drugs |

| Therapeutic Compounds | Potential treatments for various diseases | |

| Materials Science | Liquid Crystal Displays | Enhanced optical properties |

| Chemical Sensors | Detection of analytes through redox mechanisms | |

| Flame Retardants | Improved fire safety | |

| Environmental Toxicology | Metabolic Studies | Insights into toxicity mechanisms |

Case Study 1: Grignard Reagents

In a study published by Sigma-Aldrich, this compound was utilized to synthesize various Grignard reagents that demonstrated high yields in carbon-carbon bond formation reactions. This application is critical for the pharmaceutical industry where complex organic molecules are required.

Case Study 2: Toxicological Mechanisms

Research highlighted by ChemicalBook examined the metabolic activation of this compound via cytochrome P-450 enzymes. The findings elucidated how this compound's reactive metabolites contribute to toxicity, providing insights valuable for environmental safety assessments.

Case Study 3: LCD Technologies

A recent investigation into LCD technologies revealed that this compound derivatives significantly enhance the performance characteristics of liquid crystal mixtures, leading to improved display quality and efficiency.

作用机制

Bromobenzene exerts its effects primarily through its metabolites. After absorption, this compound is metabolized by cytochrome P-450 enzymes to form reactive intermediates such as epoxide and quinone derivatives. These reactive metabolites can covalently bind to hepatic macromolecules or organelles, leading to reduced oxygen uptake, altered calcium balance, and decreased levels of glutathione. This results in hepatotoxicity and other toxic effects .

相似化合物的比较

Comparison with Dihalobenzenes

1,2-Dibromobenzene and 1,4-Dithis compound

Studies in humanized-liver mice demonstrate that this compound and its dibromo derivatives exhibit distinct toxicokinetic profiles:

| Parameter | This compound | 1,2-Dithis compound | 1,4-Dithis compound |

|---|---|---|---|

| Hepatic Injury | Moderate | High | Moderate |

| GSH Depletion | Severe | Severe | Moderate |

| Nephrotoxicity | Yes | Limited data | Limited data |

- Key Findings :

Photodissociation Dynamics

Ultrafast predissociation studies reveal that this compound and its di-/tri-brominated analogs exhibit similar excited-state decay pathways, with bromine atoms influencing dissociation kinetics .

Comparison with Other Halobenzenes

Chlorobenzene vs. This compound

Physicochemical and Dynamic Properties :

| Property | This compound | Chlorobenzene |

|---|---|---|

| Activation Energy | 28 ± 1 kJ/mol | 21 ± 2 kJ/mol |

| Relaxation Time | Slightly longer | Shorter |

| Mass Effect | Higher inertia | Lower inertia |

- This compound’s larger mass increases rotational inertia, slowing conformational relaxation compared to chlorobenzene .

Iodobenzene vs. This compound

Toxicity Mechanisms :

- Both deplete hepatic GSH, triggering necrosis and lipid peroxidation at a threshold GSH level of 2.5–3.5 nmol/mg protein .

- Reactivity Differences : Iodobenzene participates in Pd-catalyzed sulfoxide synthesis, whereas this compound is inert under similar conditions .

Metabolites and Their Toxicity

2-Bromohydroquinone

- Formation : Generated from this compound via cytochrome P450-mediated oxidation .

- Nephrotoxicity : 10-fold more potent than this compound, causing dose-dependent GSH depletion and renal tubular necrosis .

| Parameter | This compound | 2-Bromohydroquinone |

|---|---|---|

| Nephrotoxic Dose | 2 mmol/kg | 0.2 mmol/kg |

| GSH Depletion | Hepatic + Renal | Primarily Renal |

Grignard Reactions

Homocoupling yields for halogenated naphthalenes (Table 1, ):

| Halide | Isomer | Yield (%) |

|---|---|---|

| This compound | 1-Bromo | 20 |

| Fluoronaphthalene | Fluorinated | 20 |

- Reactivity is halide-independent in mechanochemical Grignard reactions .

Pd-Catalyzed Reactions

- Iodobenzene derivatives react with β-sulfinyl esters to form aryl sulfoxides, while this compound remains unreactive .

生物活性

Bromobenzene is an aromatic compound with significant biological activity, primarily known for its hepatotoxicity and nephrotoxicity. Its effects are largely mediated through metabolic activation, leading to the formation of reactive metabolites that can cause cellular damage. This article explores the biological activity of this compound, focusing on its mechanisms of toxicity, case studies, and relevant research findings.

Mechanism of Toxicity

This compound is relatively inert in its parent form but becomes toxic upon metabolic activation. The primary pathway involves cytochrome P450 enzymes in the liver, which convert this compound into reactive metabolites such as 2,3- and 3,4-oxides. These metabolites can alkylate DNA, RNA, and proteins, leading to cellular damage and necrosis in liver and kidney tissues .

The following table summarizes the metabolic pathways and resulting toxic effects:

| Metabolite | Enzyme | Toxic Effect |

|---|---|---|

| 2,3-Oxide | CYP450 1A1, 1A2 | Hepatotoxicity |

| 3,4-Oxide | CYP450 1A2, 2A6 | Nephrotoxicity |

| 1,4-Benzoquinone | Various CYP450s | Cytotoxicity |

| Bromophenols | CYP450s | Genotoxicity |

Hepatotoxicity Studies

A significant body of research has focused on this compound's hepatotoxic effects. For instance, a study involving rats exposed to varying doses of this compound revealed significant changes in liver gene expression over time. After exposure to high doses, necrosis was observed alongside alterations in genes related to protein synthesis and cytoskeleton rearrangement. Notably, recovery was indicated by normalization of gene expression patterns after 48 hours in mid-dose groups .

Another study highlighted the dose-response relationship where a single oral dose of this compound (4.0 mmol/kg) led to acute hepatocellular necrosis and increased serum transaminase levels. However, repeated dosing resulted in reduced toxicity over time, suggesting potential adaptive mechanisms .

Toxicological Review

The EPA's toxicological review of this compound provides comprehensive data on its effects across multiple studies. Key findings include:

- Incidence of Liver Lesions : In F344/N rats exposed to this compound via gavage for 90 days, significant incidences of liver necrosis were reported.

- Serum Enzyme Levels : Elevated serum glutamic-pyruvic transaminase levels were consistently associated with this compound exposure, indicating liver damage .

Summary of Biological Effects

This compound exhibits several biological effects that are crucial for understanding its toxicity:

- Hepatotoxicity : Primarily affects liver function through the formation of reactive metabolites.

- Nephrotoxicity : At higher doses, similar mechanisms lead to kidney damage.

- Genotoxicity : Reactive metabolites can also interact with genetic material, raising concerns about long-term carcinogenic potential.

化学反应分析

Grignard Reactions

Bromobenzene is a precursor for creating Grignard reagents .

- Formation of Phenylmagnesium Bromide: Reacting this compound with magnesium metal in ether forms phenylmagnesium bromide (C6H5MgBr), a Grignard reagent .

- Use in Organic Synthesis: Phenylmagnesium bromide is a versatile reagent in organic synthesis. For example, it can react with carbon dioxide to produce benzoic acid .

Nucleophilic Substitution Reactions

The bromine atom in this compound can be replaced by other nucleophiles .

- Replacement by Hydroxide or Alkoxide Ions: The bromine atom can be substituted by nucleophiles like hydroxide or alkoxide ions, leading to the formation of substituted benzene derivatives .

Organometallic Reactions

This compound participates in organometallic reactions .

- Lithiation: this compound can undergo lithiation to form aryl organometallic compounds, useful as intermediates in organic synthesis .

- Oxidative Addition: The carbon-bromine bond in this compound can undergo oxidative addition with transition metal complexes, resulting in the formation of organometallic complexes .

Palladium-Catalyzed Coupling Reactions

This compound is utilized in palladium-catalyzed coupling reactions .

- Suzuki Reaction: this compound participates in Suzuki reactions to introduce a phenyl group into other compounds .

Other Reactions

- Reaction with Methyl Acrylate: this compound can react with methyl acrylate in the presence of a palladium catalyst .

- Formation of this compound Diazonium Ions: this compound diazonium ions can be formed in situ from the corresponding amine and tert-butyl nitrite .

Reactivity Considerations

- Light Sensitivity: this compound may be sensitive to light .

- Reaction with Oxidizing Agents: It may react with oxidizing agents .

- Biphenyl Formation: High concentrations of this compound and increased reaction temperatures can favor the formation of biphenyl as a side product in Grignard reactions .

Health and Environmental Considerations

- Toxicity: Animal tests suggest low toxicity for this compound, but little is known about chronic effects . It can cause liver and kidney necrosis . The 3,4-epoxide metabolite is proposed as an intermediate in liver toxicity .

- Liver Effects: Exposure to this compound can lead to changes in liver gene expression and potential liver damage .

- Flammability: this compound is flammable .

常见问题

Basic Research Questions

Q. How can researchers optimize selective bromination of benzene to minimize polybrominated by-products in bromobenzene synthesis?

Methodological Answer: Selective mono-bromination requires precise control of reaction conditions, including catalyst choice (e.g., Lewis acids like FeBr₃), stoichiometry, and temperature. For instance, reducing excess Br₂ and using low temperatures (0–5°C) can suppress di- and tri-bromination. Kinetic vs. thermodynamic control strategies should be evaluated using gas chromatography (GC) or HPLC to monitor intermediate formation .

Q. What experimental designs are recommended for assessing this compound-induced hepatotoxicity in animal models?

Methodological Answer: Subchronic exposure studies (e.g., 13-week inhalation or oral administration in rodents) should use dose ranges validated by benchmark dose (BMD) modeling. Liver histopathology, serum ALT/AST levels, and mitochondrial dysfunction assays (e.g., oxygen consumption rates in isolated hepatocytes) are critical endpoints. Microarray data analysis of liver tissues, as in NTP (1985d), can identify gene expression changes linked to oxidative stress .

Q. Which analytical techniques are most reliable for quantifying this compound purity and structural confirmation?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is optimal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity in derivatives. For deuterated this compound, isotope ratio mass spectrometry (IRMS) ensures deuteration rates >98%. Cross-validate results with FT-IR to detect functional group anomalies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s spectral behavior under external electric fields?

Methodological Answer: DFT calculations at the BPV86/6-311G(d,p) level simulate infrared (IR) and UV-Vis spectra by modeling electron density shifts in response to electric fields. Compare computed vibrational frequencies (e.g., C-Br stretching at 600–650 cm⁻¹) with experimental spectra to validate accuracy. This approach supplements lab data for materials used in optoelectronic devices .

Q. What mechanistic insights explain the meta-directing effect of bromine in this compound nitration?

Methodological Answer: The meta-substituted sigma complex is less stable due to resonance destabilization. Bromine’s electron-withdrawing effect deactivates the ring, favoring meta over ortho/para positions. Computational modeling of resonance structures and charge distribution in the sigma complex (e.g., using Gaussian software) quantifies stabilization energies, explaining regioselectivity .

Q. How can this compound derivatives enhance sensor technologies in supramolecular chemistry?

Methodological Answer: this compound-based ligands (e.g., 4-hydroxyalkyl derivatives) functionalize graphene or borophene surfaces via π-π stacking, enabling selective analyte binding. Electrochemical impedance spectroscopy (EIS) and surface plasmon resonance (SPR) validate sensor sensitivity. Recent studies highlight fluoronitrobenzene derivatives for detecting heavy metals at ppb levels .

Q. What methodologies improve the synthesis of deuterated this compound for isotopic tracing studies?

Methodological Answer: Catalytic deuteration using Pd/C or PtO₂ in D₂O under high-pressure H₂ conditions achieves >95% deuteration. Optimize reaction time (24–48 hrs) and catalyst loading (5–10 wt%) to minimize side products. Purity is confirmed via ²H NMR and IRMS, with applications in metabolic pathway tracing .

Q. Data Contradictions and Resolution Strategies

Q. How should researchers resolve discrepancies in this compound’s acute toxicity thresholds across studies?

Methodological Answer: Discrepancies often arise from interspecies variability (e.g., mice vs. rats) or exposure routes (oral vs. inhalation). Apply BMD modeling to harmonize data, as it integrates all dose-response points rather than relying on NOAEL/LOAEL thresholds. Cross-species extrapolation should use physiologically based pharmacokinetic (PBPK) models to account for metabolic differences .

Q. Why do computational and experimental bond angles in this compound sometimes diverge?

Methodological Answer: DFT approximations (e.g., basis set limitations) may overlook steric effects in the solid state. X-ray crystallography or electron diffraction provides ground-truth geometries. For example, DFT-predicted C-C-H angles (120°) align with experimental data, but deviations in C-Br bond lengths require hybrid functional adjustments (e.g., B3LYP) .

Q. Emerging Research Directions

Q. What novel this compound derivatives show promise in pharmaceutical applications?

Methodological Answer: Lipophilic 4-hydroxyalkyl bromobenzenes exhibit enhanced blood-brain barrier penetration, making them candidates for CNS drug delivery. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) identify derivatives with high affinity for dopamine receptors. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) validate safety profiles .

Q. How can this compound-functionalized polymers advance materials science?

Methodological Answer: Incorporating this compound into polymer backbones (e.g., via Suzuki coupling) introduces reactive sites for post-polymerization modifications. For example, brominated polystyrene enables click chemistry with azide-functionalized nanoparticles. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) assess thermal stability and mechanical properties .

属性

IUPAC Name |

bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024637 | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, Heavy, mobile, colorless liquid | |

CAS No. |

108-86-1, 52753-63-6 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, bromo-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52753-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4D5J547L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。